7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
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Overview
Description
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of naphthalene, characterized by the presence of a nitro group and an amine group on a tetrahydronaphthalene backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by amination. The nitration process introduces a nitro group to the naphthalene ring, which is then reduced to form the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydronaphthalen-2-amine .
Scientific Research Applications
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Contains a methoxy group, which alters its chemical and biological properties.
Uniqueness
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the presence of both a nitro group and an amine group on the tetrahydronaphthalene backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9;/h2,4,6,9H,1,3,5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYRGFHXWCSBQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632700 |
Source
|
Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175871-06-4 |
Source
|
Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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